1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(1,2-benzoxazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-8-6-15(7-8)12(16)5-10-9-3-1-2-4-11(9)17-14-10/h1-4,8H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWPTHXQSJBPLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=NOC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzo[d]isoxazol-3-yl-methanesulfonic Acid
This intermediate can be prepared by reacting an oxime with a basic agent. The basic agent can be a hydroxide of an alkali or alkaline-earth metal or an organic base like triethylamine. The reaction is typically carried out in solvents such as water, acetonitrile/methanol, or dichloromethane at temperatures ranging from -20°C to the reflux temperature of the solvent.
Aminoazetidine Derivatives
Aminoazetidine derivatives can be synthesized through various methods, including the reaction of azetidine with amines or through the reduction of nitroazetidine derivatives. However, specific methods for 3-aminoazetidine may involve more complex steps, potentially involving ring-opening reactions followed by cyclization.
Research Findings
The synthesis of complex molecules like 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one requires careful optimization of reaction conditions to achieve high yields and purity. The choice of solvents, bases, and coupling reagents is crucial. Additionally, the use of green chemistry principles to minimize environmental impact is increasingly important in modern organic synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one
This compound is a chemical compound featuring an azetidine ring and a benzo[d]isoxazole moiety. Its scientific applications span chemistry, biology, medicine, and industry.
Chemistry
- Building Block for Synthesis : this compound serves as a building block in the synthesis of complex molecules.
Biology
- Bioactive Compound Research : This compound is investigated for its potential bioactive properties, including antimicrobial and anticancer activities.
Medicine
- Therapeutic Potential : Explored for potential therapeutic effects, particularly in the development of new drugs.
- Drug Development : The compound's mechanism of action involves interaction with specific molecular targets and pathways, where the azetidine ring and benzo[d]isoxazole moiety may interact with enzymes or receptors, potentially modulating biological processes by inhibiting certain enzymes or binding to receptors, thus altering cellular signaling pathways.
Industry
- Advanced Materials : Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine ring and benzo[d]isoxazole moiety may interact with enzymes or receptors, leading to modulation of biological processes. For example, the compound may inhibit certain enzymes or bind to receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogs are highlighted below, focusing on heterocyclic substituents, bioactivity, and synthetic strategies.
Structural and Functional Analogues
Key Differentiators
Heterocyclic Ring Size and Strain: The 3-aminoazetidine group in the target compound introduces significant ring strain compared to six-membered piperazine/piperidine analogs. This strain may reduce conformational flexibility but enhance binding specificity in certain targets. Piperazine-containing analogs (e.g., ) exhibit stronger antimycobacterial activity, likely due to improved solubility and target affinity from the larger, less strained ring.
This substitution correlates with discontinued development, suggesting diminished efficacy. Fluorinated benzo[d]isoxazole derivatives (e.g., ) show enhanced antimicrobial activity, attributed to increased electronegativity and metabolic stability.
Synthetic Methodologies: The target compound’s synthesis likely involves nucleophilic substitution between azetidine precursors and activated ethanone intermediates, whereas photocatalytic methods are employed for hexahydrobenzo[d]isoxazole derivatives.
Biological Activity
Overview
1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one is a compound characterized by its unique structural features, which include an azetidine ring and a benzo[d]isoxazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The azetidine ring and benzo[d]isoxazole moiety allow for interactions with various enzymes and receptors, leading to modulation of cellular processes. Notably, it has been suggested that the compound may inhibit certain enzymes, thereby affecting cellular signaling pathways and contributing to its therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The compound has shown efficacy against various Gram-positive bacteria, with some studies suggesting activity against Gram-negative strains as well. This antimicrobial potential is linked to its structural characteristics, which may facilitate interaction with bacterial cell targets.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cells by targeting human topoisomerase I, an enzyme critical for DNA replication and transcription. The inhibition of this enzyme leads to cell cycle arrest and subsequent apoptosis in affected cells, highlighting the compound's potential as a therapeutic agent in cancer treatment.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of various derivatives of this compound revealed promising results against multiple bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, suggesting that this compound could serve as a lead structure for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Study 2: Anticancer Mechanism
In another investigation focused on its anticancer effects, researchers treated various cancer cell lines with different concentrations of the compound. The results demonstrated a dose-dependent increase in apoptosis rates, with significant effects observed at concentrations above 10 µM.
| Concentration (µM) | Apoptosis Rate (%) |
|---|---|
| 5 | 15 |
| 10 | 30 |
| 20 | 50 |
Q & A
Q. Table 1: Example Reaction Conditions for Benzo[d]isoxazole Synthesis
| Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole + aryl glyoxal | EtOH, reflux, 12 h | 65–78 | |
| 6-Aminobenzo[d]isoxazole + sulfurochloridic acid | 120°C, N₂, 1 h | 72 |
Advanced: How can researchers optimize the reaction yield of the benzo[d]isoxazole moiety during synthesis?
Methodological Answer:
Yield optimization requires careful control of reaction parameters:
- Temperature and Catalysis : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) reduces side reactions and improves efficiency compared to traditional reflux .
- Electronic Effects : Electron-withdrawing groups (EWGs) on aryl glyoxals favor cyclization to benzo[d]isoxazole derivatives, while electron-donating groups (EDGs) may require acid/base mediation .
- Purification : Chromatography or recrystallization in ethanol/water mixtures enhances purity, critical for downstream coupling reactions .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the azetidine and benzo[d]isoxazole rings. For example, the NH group in 3-aminoazetidine appears as a broad singlet at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 286.1194) and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous benzimidazole derivatives .
Advanced: How to resolve discrepancies in biological activity data across different studies?
Methodological Answer:
Contradictions in activity (e.g., FLT3 inhibition vs. S1PL modulation) may arise from:
Q. Table 2: Biological Activity Comparison
| Study | Target | IC (nM) | Model System | Reference |
|---|---|---|---|---|
| FLT3 Inhibition | Quizartinib | 1 | Murine | |
| S1PL Inhibition | LX2931 | 150 | Human PBMCs |
Basic: What are the known biological targets of this compound?
Methodological Answer:
- FLT3 Kinase : Potent inhibition observed in analogs like Quizartinib, a FLT3-ITD inhibitor with sub-nanomolar IC .
- Sphingosine 1-Phosphate Lyase (S1PL) : Modulation reduces lymphocyte trafficking, validated in rodent arthritis models .
- Validation Methods : Use siRNA knockdown or CRISPR-Cas9 knockout models to confirm target specificity.
Advanced: What strategies mitigate instability in aqueous solutions during pharmacokinetic studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance solubility and reduce hydrolysis .
- Formulation Optimization : Use cyclodextrin complexes or lipid nanoparticles to stabilize the compound in plasma .
- pH Adjustment : Buffers at pH 5–6 minimize degradation of the azetidine amine group .
Data Contradiction: How to address conflicting solubility data reported in literature?
Methodological Answer:
Discrepancies often stem from:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
